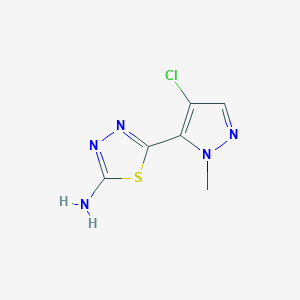
5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can have various biochemical and physiological effects, depending on the application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, it has been shown to have insecticidal and fungicidal properties. In materials science, it has been shown to protect metals from corrosion by forming a protective film on the metal surface.
実験室実験の利点と制限
One advantage of using 5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potential as a versatile compound with applications in various fields. However, a limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. In medicinal chemistry, further studies can be conducted to elucidate its mechanism of action and optimize its anticancer properties. In agriculture, further studies can be conducted to evaluate its effectiveness against a wider range of pests and to develop more environmentally friendly formulations. In materials science, further studies can be conducted to optimize its corrosion inhibition properties and to explore its potential as a coating material.
Conclusion:
In conclusion, 5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its properties for various applications.
合成法
The synthesis of 5-(4-Chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be achieved through a variety of methods. One such method involves the reaction of 4-chloro-2-methylpyrazole-3-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. Another method involves the reaction of 4-chloro-2-methylpyrazole-3-carboxylic acid hydrazide with carbon disulfide in the presence of sodium hydroxide.
科学的研究の応用
The compound has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells. In agriculture, it has been studied for its potential as a pesticide, with studies showing its effectiveness against certain pests. In materials science, it has been studied for its potential as a corrosion inhibitor, with studies showing its ability to protect metals from corrosion.
特性
IUPAC Name |
5-(4-chloro-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5S/c1-12-4(3(7)2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDFJJLRWRZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

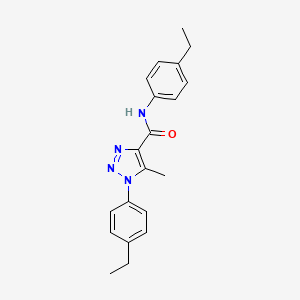
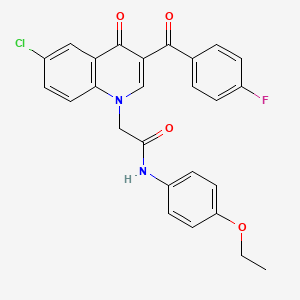


![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)
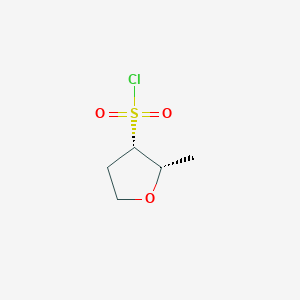
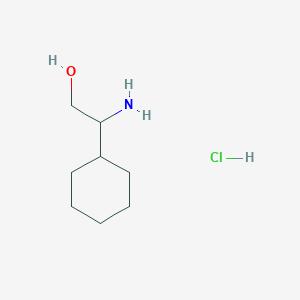



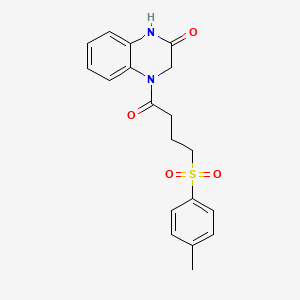
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)
![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)
![propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2627396.png)